An In-depth Technical Guide to (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid: A Non-Canonical Amino Acid for Advanced Drug Discovery
An In-depth Technical Guide to (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid: A Non-Canonical Amino Acid for Advanced Drug Discovery
Abstract
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, an O-cyclohexyl ether derivative of L-serine, represents a compelling non-canonical amino acid (ncAA) for integration into modern drug discovery and peptide design programs. The incorporation of a bulky, lipophilic cyclohexyl moiety onto the serine side chain offers a strategic tool to modulate the physicochemical and pharmacological properties of peptides and small molecules. This guide provides a comprehensive overview of its molecular structure, scientifically-grounded synthetic methodologies, detailed analytical characterization, and prospective applications for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Rationale for Non-Canonical Amino Acids
The twenty proteinogenic amino acids form the fundamental basis of peptide and protein structure. However, their inherent limitations, such as susceptibility to enzymatic degradation and restricted physicochemical diversity, often curtail the therapeutic potential of peptide-based drugs. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful approach to overcome these hurdles.[1][2] By introducing novel side-chain functionalities, ncAAs can enhance metabolic stability, improve cell permeability, and enforce specific secondary structures, thereby creating peptidomimetics with superior drug-like properties.[1][3]
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid, hereafter referred to as O-cyclohexyl-L-serine, is a prime example of such an engineered building block. It combines the chiral scaffold of L-serine with the hydrophobic and sterically demanding cyclohexyl group. This modification is analogous to the well-studied L-cyclohexylalanine (Cha), where the phenyl ring of phenylalanine is replaced by a cyclohexyl ring to increase lipophilicity and metabolic stability.[4][5][6] The ether linkage in O-cyclohexyl-L-serine introduces a degree of flexibility distinct from the carbon-carbon bond in cyclohexylalanine, offering a unique tool for fine-tuning peptide conformation and receptor interactions.
Molecular Structure and Physicochemical Properties
The core structure of O-cyclohexyl-L-serine is defined by an L-alanine backbone with a cyclohexyloxy group attached to the β-carbon. The (2S) stereochemistry is retained from the parent L-serine, which is critical for its integration into peptide structures recognized by biological systems.
Caption: Molecular structure of (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid.
Predicted Physicochemical Properties
The introduction of the cyclohexyl group significantly alters the properties of the serine side chain from polar to non-polar and lipophilic. The following table summarizes the predicted physicochemical properties, which are crucial for anticipating its behavior in biological systems and for designing synthetic and purification protocols.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₉H₁₇NO₃ | - |
| Molecular Weight | 187.24 g/mol | - |
| logP | 0.85 ± 0.35 | ADMETlab 2.0 |
| Aqueous Solubility (logS) | -1.75 mol/L | ADMETlab 2.0 |
| pKa (Acidic) | 2.3 ± 0.1 | ACD/Labs PhysChem Suite[7] |
| pKa (Basic) | 9.5 ± 0.2 | ACD/Labs PhysChem Suite[7] |
| Polar Surface Area (PSA) | 75.59 Ų | Molinspiration[8] |
Synthesis Methodology
The synthesis of O-cyclohexyl-L-serine can be efficiently achieved through the O-alkylation of a suitably protected L-serine derivative. A robust and well-documented approach involves a two-step procedure starting from N-Boc-L-serine, utilizing a cyclohexyl ether as a stable protecting group for the hydroxyl function.[9]
Caption: Proposed synthetic workflow for O-cyclohexyl-L-serine.
Experimental Protocol: Synthesis of O-Cyclohexyl-L-serine
This protocol is adapted from established methods for the O-alkylation of serine.[9]
Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-serine
-
Reagents & Setup:
-
N-Boc-L-serine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
3-Bromocyclohexene (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, argon atmosphere, ice bath.
-
-
Procedure:
-
Dissolve N-Boc-L-serine in anhydrous DMF in the reaction flask.
-
Cool the solution to 0 °C in an ice bath under an argon atmosphere.
-
Add NaH portion-wise over 15 minutes. The formation of hydrogen gas will be observed.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Add 3-bromocyclohexene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Workup & Purification:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the O-alkenylated intermediate.
-
Step 2: Synthesis of N-Boc-O-cyclohexyl-L-serine
-
Reagents & Setup:
-
N-Boc-O-(cyclohex-2-enyl)-L-serine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst), ~5 mol%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube).
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in the chosen solvent.
-
Add the PtO₂ catalyst.
-
Subject the mixture to hydrogenation (H₂ gas, 1-3 atm) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
-
Workup & Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the protected product, which is often pure enough for the next step.
-
Step 3: Deprotection to Yield (2S)-2-Amino-3-(cyclohexyloxy)propanoic acid
-
Reagents & Setup:
-
N-Boc-O-cyclohexyl-L-serine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the protected amino acid in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Alternatively, use 4M HCl in dioxane.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup & Purification:
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or diethyl ether to remove residual acid.
-
The resulting salt (TFA or HCl salt) can be used directly or neutralized. For the free amino acid, dissolve the residue in water, adjust the pH to ~7 with a mild base (e.g., NaHCO₃ or ion-exchange resin), and purify by recrystallization or ion-exchange chromatography.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product. The following data are predicted based on the molecule's structure and typical values for similar compounds.
Predicted NMR Spectroscopic Data
NMR spectroscopy is the primary tool for structural elucidation. Online prediction tools and spectral databases for similar fragments provide a reliable estimation of the expected chemical shifts.[10][11][12]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Key Correlations (2D NMR) |
| Cα-H | 3.8 - 4.0 | 55 - 57 | HSQC: Correlates with Cα; COSY: Correlates with Cβ-H₂ |
| Cβ-H₂ | 3.6 - 3.9 (diastereotopic) | 69 - 72 | HSQC: Correlates with Cβ; COSY: Correlates with Cα-H |
| Cyclohexyl O-CH | 3.3 - 3.5 | 75 - 78 | HSQC: Correlates with C1'; COSY: Correlates with adjacent CH₂ |
| Cyclohexyl CH₂ | 1.1 - 1.9 (multiple) | 23 - 33 (multiple) | HSQC: Correlates with respective carbons |
| C=O | - | 173 - 176 | HMBC: Correlates with Cα-H and Cβ-H₂ |
| Cα | - | 55 - 57 | - |
| Cβ | - | 69 - 72 | - |
| Cyclohexyl C1' | - | 75 - 78 | - |
Note: Spectra are typically run in D₂O or CD₃OD. The amine (NH₂) and carboxylic acid (OH) protons are typically exchanged in deuterated protic solvents.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Predicted [M+H]⁺: 188.1281 for C₉H₁₈NO₃⁺
Potential Applications in Research and Drug Development
The unique structural features of O-cyclohexyl-L-serine make it a valuable building block for designing next-generation therapeutics.
-
Enhanced Metabolic Stability: The ether linkage and the cyclohexyl group are resistant to cleavage by common proteases and peptidases, which typically recognize canonical amino acid side chains. Incorporating this ncAA into a peptide sequence can significantly increase its in vivo half-life.[4][6]
-
Increased Lipophilicity: The aliphatic cyclohexyl ring increases the overall hydrophobicity of a peptide. This can enhance its ability to cross cellular membranes or improve its interaction with hydrophobic binding pockets on target proteins, potentially increasing potency and altering the pharmacokinetic profile.[5][13][14]
-
Conformational Constraint: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone in its vicinity. This can be used to stabilize specific secondary structures, such as β-turns or α-helices, locking the peptide into a bioactive conformation and improving receptor binding affinity and selectivity.
-
Scaffold for Further Derivatization: The cyclohexyl ring itself can serve as a scaffold for further chemical modification, allowing for the attachment of other functional groups, linkers, or reporter tags.
Conclusion
(2S)-2-Amino-3-(cyclohexyloxy)propanoic acid is a non-canonical amino acid with significant potential for advancing drug discovery projects, particularly in the realm of peptide and peptidomimetic therapeutics. Its synthesis is achievable through established chemical methods, and its incorporation offers a rational strategy to enhance the drug-like properties of lead compounds. As the demand for more stable and potent biologics grows, building blocks like O-cyclohexyl-L-serine will be indispensable tools for medicinal chemists.
References
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Castro, T. G., & Cabral-Pacheco, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4719. [Link]
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Shin, G., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16485-16499. [Link]
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